molecular formula C19H23ClN2O2 B1385111 N-(3-Amino-4-chlorophenyl)-2-(hexyloxy)benzamide CAS No. 1020055-26-8

N-(3-Amino-4-chlorophenyl)-2-(hexyloxy)benzamide

Cat. No.: B1385111
CAS No.: 1020055-26-8
M. Wt: 346.8 g/mol
InChI Key: HOHBIWFWHIOYML-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-2-(hexyloxy)benzamide is an organic compound characterized by the presence of an amino group, a chloro substituent, and a hexyloxy group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-2-(hexyloxy)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-amino-4-chloroaniline and 2-hexyloxybenzoic acid.

    Amidation Reaction: The key step involves the formation of an amide bond between the amino group of 3-amino-4-chloroaniline and the carboxyl group of 2-hexyloxybenzoic acid. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation reactions using automated reactors and continuous flow processes to enhance efficiency and yield. The use of robust purification methods such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-2-(hexyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Dechlorinated benzamide.

    Substitution: Amino or thiol-substituted benzamides.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)-2-(hexyloxy)benzamide has diverse applications in scientific research:

    Medicinal Chemistry: It is explored as a potential pharmacophore in the design of new drugs targeting various diseases, including cancer and inflammatory disorders.

    Materials Science: The compound is used in the synthesis of novel polymers and materials with unique properties for applications in electronics and nanotechnology.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: The compound is investigated for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-(hexyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro substituents play a crucial role in binding to the active site of the target, while the hexyloxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-4-chlorophenyl)-4-(hexyloxy)benzamide
  • N-(3-Amino-4-chlorophenyl)-3-(hexyloxy)propanamide
  • N-(3-Amino-4-chlorophenyl)-4-(hexyloxy)butanamide

Uniqueness

N-(3-Amino-4-chlorophenyl)-2-(hexyloxy)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the hexyloxy group on the benzamide core influences its reactivity and interaction with molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-hexoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2/c1-2-3-4-7-12-24-18-9-6-5-8-15(18)19(23)22-14-10-11-16(20)17(21)13-14/h5-6,8-11,13H,2-4,7,12,21H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHBIWFWHIOYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Amino-4-chlorophenyl)-2-(hexyloxy)benzamide
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N-(3-Amino-4-chlorophenyl)-2-(hexyloxy)benzamide
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N-(3-Amino-4-chlorophenyl)-2-(hexyloxy)benzamide
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N-(3-Amino-4-chlorophenyl)-2-(hexyloxy)benzamide
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N-(3-Amino-4-chlorophenyl)-2-(hexyloxy)benzamide
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N-(3-Amino-4-chlorophenyl)-2-(hexyloxy)benzamide

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